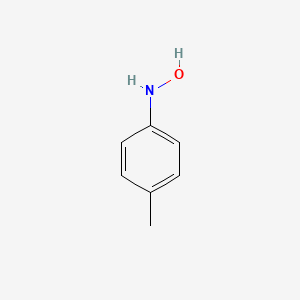

N-p-Tolylhydroxylamine

Cat. No. B1604792

Key on ui cas rn:

623-10-9

M. Wt: 123.15 g/mol

InChI Key: AGJOAIMUXIQLCN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04250117

Procedure details

In the above-described reaction schematic, N-(p-methylphenyl)-hydroxylamine (III) can be obtained from p-nitrotoluene (II) using the nitrobenzene reduction method as described in, for example, H. Gilman, Organic Syntheses, Collective Vol. 1, 2nd Ed., pp 445-447 (1961), John Wiley & Sons, Inc., N.Y., or Y. Ogata et al, J. Am. Chem. Soc., 86, pp 3854-3858 (1964). More specifically, for example, 1 mole of p-nitrotoluene (II) is reduced with 2 moles of zinc dust in a solution of 1 mole of ammonium chloride, and the resulting product is recrystallized from a benzene-petroleum ether mixture to obtain Compound (III) having a melting point of 94° C. Subsequently, Compound (III) is treated with a 5% sulfuric acid aqueous solution while cooling to approximately 0° C., e.g., in accordance with the method described in S. Goodwin et al, J. Am. Chem. Soc., 79, pp 179-185 (1957). After extracting the resulting product with chloroform, the concentrate thus obtained is purified with a diethyl ether-benzene mixture on a silica gel chromatographic column to obtain pure p-toluquinol (IV) having a melting point of 76° to 78° C. Compound (IV) is then partially hydrogenated in ethyl alcohol with a 5% Pd/C catalyst at room temperature (e.g., about 20°-30° C.) under a hydrogen pressure of one atm. to obtain Compound (I) having a boiling point of 101.5° to 109.5° C./2 mmHg.

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)([O-])=[O:2].[Cl-].[NH4+]>[Zn]>[CH3:10][C:7]1[CH:8]=[CH:9][C:4]([NH:1][OH:2])=[CH:5][CH:6]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Four

|

Name

|

|

|

Quantity

|

2 mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting product is recrystallized from a benzene-petroleum ether mixture

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=C(C=C1)NO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |